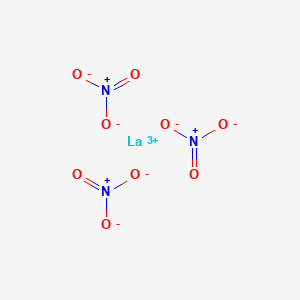
beta-EMGBL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-EMGBL is a gamma-lactone.
Wissenschaftliche Forschungsanwendungen
1. Effects on GABA Currents in Neurons
- Beta-EMGBL has been studied for its impact on GABA currents in cultured rat hippocampal neurons. It has been observed that beta-EMGBL diminishes GABA responses in a concentration-dependent manner, with complete abolition of GABA responses at certain concentrations (Holland et al., 1990).
2. Interactions with Picrotoxin Receptors
- The research also suggests that beta-EMGBL and similar compounds may act as picrotoxin receptor agonists due to their diminishing effect on GABA currents. This indicates a potential role in the regulation of inhibitory neurotransmission (Holland et al., 1990).
3. Comparison with Other Gamma-Butyrolactones
- When compared with other gamma-butyrolactones, beta-EMGBL's unique interaction with GABA currents and the picrotoxin receptor underlines its distinct pharmacological profile. This comparison is crucial for understanding the specific roles of different gamma-butyrolactone derivatives in neuronal activity (Klunk et al., 1982).
Eigenschaften
CAS-Nummer |
50598-34-0 |
|---|---|
Produktname |
beta-EMGBL |
Molekularformel |
C7H12O2 |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
4-ethyl-4-methyloxolan-2-one |
InChI |
InChI=1S/C7H12O2/c1-3-7(2)4-6(8)9-5-7/h3-5H2,1-2H3 |
InChI-Schlüssel |
CHDAMWZEYINXCG-UHFFFAOYSA-N |
SMILES |
CCC1(CC(=O)OC1)C |
Kanonische SMILES |
CCC1(CC(=O)OC1)C |
Synonyme |
2-ethyl-2-methyl-4-butyrolactone alpha-EMGBL alpha-ethyl-alpha-methyl-gamma-butyrolactone beta-EMGBL beta-ethyl-beta-methyl-gamma-butyrolactone |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![[(3aR,4S,6aR,8R,9S,9aS,9bS)-9-(chloromethyl)-8,9-dihydroxy-3,6-dimethylidene-2-oxo-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] (2S)-3-chloro-2-hydroxy-2-methylpropanoate](/img/structure/B1212620.png)

